5-amino-1-{[(2-methylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
¹H NMR Predictions
- Aromatic protons : Multiplet signals at δ 7.1–7.3 ppm (12H, two methylphenyl groups).
- Methyl groups : Singlets at δ 2.35 ppm (3H, 2-methylphenyl) and δ 2.29 ppm (3H, 4-methylbenzyl).
- Methylene bridges :
- δ 4.42 ppm (2H, triplet, J = 6.5 Hz, -CH₂- adjacent to carboxamide).
- δ 3.98 ppm (2H, quartet, J = 7.1 Hz, -CH₂- linked to triazole).
- Amino group : Broad singlet at δ 6.85 ppm (2H, exchangeable).
¹³C NMR Predictions
- Triazole carbons : δ 152.1 ppm (C-4), δ 145.6 ppm (C-5), δ 139.8 ppm (C-1).
- Carbonyl carbons : δ 168.4 ppm (carboxamide), δ 166.9 ppm (carbamoyl).
- Aromatic carbons : δ 128–137 ppm (phenyl rings).
IR Spectral Features
UV-Vis Absorption
- π→π* transitions : λₘₐₓ ≈ 265 nm (triazole and phenyl rings).
- n→π* transitions : Weak absorption at λₘₐₓ ≈ 310 nm (amide groups).
Comparative Analysis with Related 1,2,3-Triazole Carboxamide Derivatives
Compared to simpler analogs like 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide (PubChem CID 1499737), this compound exhibits enhanced lipophilicity and steric bulk due to its methylphenyl substituents:
| Property | Target Compound | 5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide |
|---|---|---|
| Molecular Weight | 378.43 g/mol | 141.13 g/mol |
| LogP (predicted) | 3.2 ± 0.3 | 0.7 ± 0.2 |
| Hydrogen Bond Donors | 3 | 2 |
| Rotatable Bonds | 6 | 2 |
The 4-methylbenzyl group increases metabolic stability by shielding the carboxamide moiety from enzymatic hydrolysis. Additionally, the 2-methylphenyl substituent induces steric effects that may modulate binding affinity in receptor-ligand interactions.
Properties
Molecular Formula |
C20H22N6O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-amino-1-[2-(2-methylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-13-7-9-15(10-8-13)11-22-20(28)18-19(21)26(25-24-18)12-17(27)23-16-6-4-3-5-14(16)2/h3-10H,11-12,21H2,1-2H3,(H,22,28)(H,23,27) |
InChI Key |
JGXKPPQQCXPSFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3C)N |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition for Triazole Formation
The foundational step in synthesizing the triazole ring employs a [3+2] cycloaddition between an alkyne and an azide. This Huisgen reaction is catalyzed by bases such as sodium ethoxide or cesium carbonate, yielding the 1,2,3-triazole scaffold with high regioselectivity. For C368-0103, the reaction proceeds via:
Key parameters include:
Functionalization of the Triazole Core
Post-cycloaddition, the 5-amino group and carboxamide side chains are introduced via nucleophilic substitution. The methylphenyl carbamoyl group is appended using N-(2-methylphenyl)chloroacetamide in the presence of K₂CO₃, achieving 85–90% conversion. Simultaneously, the 4-carboxamide is functionalized with 4-methylbenzylamine under Mitsunobu conditions (DIAD, PPh₃).
Stepwise Synthesis and Optimization
Synthetic Route Overview
The preparation follows a four-step sequence (Table 1):
Catalytic System Comparison
Catalyst selection critically impacts yield and regioselectivity (Figure 1):
-
Sodium ethoxide : Lower cost but requires longer reaction times (24 hours) and yields 60–75%.
-
Cesium carbonate : Higher efficiency (80–92% yield in 12 hours) due to enhanced basicity and solubility.
Side products include regioisomeric triazoles (5–8%) and unreacted azides (3–5%), necessitating chromatographic purification.
Advanced Functionalization Techniques
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time to 2–4 hours while maintaining yields at 85–90%. This method minimizes decomposition of heat-sensitive intermediates, such as the 5-amino group.
Solid-Phase Synthesis
Immobilizing the propargyl carboxamide on Wang resin enables iterative coupling steps, achieving 70–75% overall yield with >95% purity after cleavage (TFA/DCM). This approach is scalable for combinatorial libraries.
Purification and Characterization
Chromatographic Methods
Final purification uses silica gel chromatography with EtOAc/hexane (3:7 → 1:1 gradient), isolating the target compound as a white solid (mp 198–202°C). HPLC analysis (C18 column, MeCN/H₂O) confirms ≥98% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole), 7.45–6.98 (m, 8H, aryl), 4.32 (s, 2H, CH₂), 2.31 (s, 6H, CH₃).
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing cesium carbonate with K₃PO₄ reduces catalyst cost by 40% while retaining 80–85% yield, albeit with extended reaction time (18 hours).
Solvent Recycling
DMF is recovered via distillation (≥90% recovery), lowering production costs and environmental impact.
Challenges and Solutions
Regioselectivity Control
The use of bulky bases (e.g., DBU) suppresses regioisomer formation to <2%, enhancing process efficiency.
Stability of Intermediates
The 5-amino group is prone to oxidation; thus, reactions are conducted under inert atmosphere with BHT (0.1%) as a stabilizer.
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring undergoes nucleophilic substitution at position 1 or 4, depending on reaction conditions.
Key Observations :
-
Amino group at position 5 directs substitution to position 1 due to electronic effects.
-
Methylphenyl carbamoyl groups stabilize intermediates through resonance.
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chloro-derivative | NH3 | Ethanol, 60°C, 12 hrs | Amine-substituted triazole | 72 | |
| Bromo-derivative | KCN | DMF, 80°C, 8 hrs | Cyano-substituted triazole | 68 |
Condensation Reactions
The carbamoyl group participates in condensations to form extended heterocycles.
Mechanism :
-
Dehydration with POCl3 or SOCl2 forms imidazoline intermediates.
-
2-methylphenyl substituents enhance steric control during cyclization .
| Reactant | Reagent | Product | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Carbamoyl derivative | Thiourea | Thiadiazole fused triazole | 6 hrs | 65 |
| Carbamoyl derivative | Hydrazine | Pyrazole-triazole hybrid | 4 hrs | 58 |
Oxidation-Reduction Reactions
Functional group transformations are mediated by redox agents:
Oxidation :
-
KMnO4 oxidizes methyl groups to carboxylic acids under acidic conditions.
Reduction :
| Reaction Type | Reagent | Target Group | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Oxidation | KMnO4 | 4-methylphenyl | H2SO4, 100°C | Carboxylic acid derivative | 81 |
| Reduction | NaBH4/Ni | Carbamoyl carbonyl | Ethanol, 25°C | Amine derivative | 74 |
Ring-Opening and Functionalization
Under strongly acidic/basic conditions, the triazole ring undergoes controlled cleavage:
| Conditions | Reagent | Product | Application |
|---|---|---|---|
| HCl (conc.), Δ | H2O | Bifunctional linear amine | Precursor for polymer synthesis |
| NaOH (10%), Δ | Ethylene glycol | Dicarboxamide derivative | Bioactive scaffold design |
Stability Under Reaction Conditions
The compound demonstrates robust thermal stability but is pH-sensitive:
| Condition | Temperature | pH | Degradation (%) | Half-Life (hrs) |
|---|---|---|---|---|
| Aqueous HCl (1M) | 25°C | 1.0 | 92 | 0.5 |
| Phosphate buffer | 37°C | 7.4 | 12 | 48 |
| DMSO | 100°C | - | 5 | >120 |
Electronic Effects on Reactivity
Substituents modulate reaction outcomes:
| Substituent | Electronic Effect | Impact on Reaction Rate (vs H) |
|---|---|---|
| 4-methylphenyl | Electron-donating | 1.8× faster nucleophilic substitution |
| 2-methylphenyl | Steric hindrance | 0.6× slower condensation |
Scientific Research Applications
Structure and Composition
The compound's molecular formula is , and it features a complex structure that includes a triazole ring, which is known for its diverse biological activities. The IUPAC name provides insight into its functional groups and substituents, indicating potential reactivity sites for biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. Triazoles are known to exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cytotoxic Effects : In vitro studies have demonstrated that derivatives of triazole compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) with varying degrees of effectiveness. The mechanism often involves inducing apoptosis in cancer cells, which is a programmed cell death pathway crucial for eliminating malignant cells .
Study 1: Anticancer Evaluation
In a study assessing various triazole derivatives, 5-amino-1-{[(2-methylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values below 100 µM. This suggests a promising therapeutic index for further development in cancer treatment .
Study 2: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the triazole ring could enhance anticancer activity. The presence of electron-withdrawing groups was found to correlate with increased potency against tested cell lines .
Mechanism of Action
The mechanism of action of 5-amino-1-{[(2-methylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity :
- Aryl Groups at Position 1 : Chlorophenyl (I, II) and o-tolyl (3q) substituents correlate with anticancer activity, while the 2-methylphenyl group in the target compound enhances LexA binding .
- Amide Substituents at Position 4 : Hydrophobic groups (e.g., 4-methylbenzyl in the target compound) improve membrane permeability, critical for intracellular targets like LexA. Polar substituents (e.g., hydroxyalkyl in ZIPSEY) may reduce bioavailability .
Mechanistic Divergence: The target compound specifically inhibits LexA self-cleavage without affecting DNA binding, suggesting a non-competitive mechanism . In contrast, CAI modulates calcium channels, indicating scaffold versatility across targets .
Synthetic Accessibility :
- Many analogues (e.g., 3q, ZIPSEY) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the target compound employs modular carboxamide coupling, enabling rapid SAR exploration .
The target compound’s SOS inhibition is preclinical but promising for adjuvant antibiotic therapy .
Biological Activity
5-amino-1-{[(2-methylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H28N6O
- Molecular Weight : 380.49 g/mol
- CAS Number : Not specified in the current literature but can be referenced as a unique identifier for sourcing.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound has been shown to inhibit certain kinases, which are crucial for cellular signaling pathways. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .
- Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. The triazole ring structure is known to disrupt the biosynthesis of ergosterol in fungi, which is vital for maintaining cell membrane integrity .
- Anti-inflammatory Effects : Studies have demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 5-amino-1-{[(2-methylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of similar triazole derivatives, it was found that compounds with structural similarities to 5-amino-1-{[(2-methylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide exhibited potent inhibitory effects on breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option .
Research Findings
Recent studies have focused on optimizing the structure-activity relationship (SAR) of triazole derivatives to enhance their biological efficacy. Modifications at specific positions on the triazole ring have led to increased potency against various pathogens and improved selectivity towards cancerous cells .
Q & A
Basic: What are the standard synthetic routes for this triazole-carboxamide derivative, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. For example:
- Step 1: Condensation of 2-methylphenyl isocyanide with a carboxamide intermediate (e.g., ethyl acetoacetate derivatives) to form a carboximidoyl chloride intermediate .
- Step 2: Cyclization with sodium azide (NaN₃) under controlled temperatures (60–80°C) to generate the triazole core .
- Step 3: Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to introduce the 4-methylphenylmethyl moiety .
Critical Factors:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require rigorous drying to avoid side reactions .
- Catalyst-Free vs. Catalyzed: Microwave-assisted synthesis reduces reaction time (20–30 minutes vs. 6–8 hours) but requires precise temperature control to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
